molecular formula C17H18ClNO6 B10984454 2-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

2-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

Cat. No.: B10984454
M. Wt: 367.8 g/mol
InChI Key: YUBKQLAPSNVVHF-UHFFFAOYSA-N
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Description

2-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde derivatives with acetic anhydride in the presence of a base such as sodium acetate.

    Chlorination and Methoxylation: The chromen-2-one core is then chlorinated using thionyl chloride and methoxylated using dimethyl sulfate under basic conditions.

    Acetylation: The acetylation of the chromen-2-one derivative is achieved using acetyl chloride in the presence of a base.

    Amidation: The final step involves the amidation of the acetylated chromen-2-one with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with varied functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its chromen-2-one core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being investigated for its efficacy in treating conditions such as arthritis and oxidative stress-related diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents in sunscreens or stabilizers in polymers.

Mechanism of Action

The mechanism of action of 2-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a decrease in the production of pro-inflammatory mediators or reactive oxygen species, thereby exerting anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler structure with similar chromen-2-one core but lacking the additional functional groups.

    Warfarin: An anticoagulant with a similar core structure but different substituents.

    Esculetin: A natural coumarin derivative with hydroxyl groups instead of methoxy and chloro groups.

Uniqueness

2-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18ClNO6

Molecular Weight

367.8 g/mol

IUPAC Name

2-[[2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C17H18ClNO6/c1-4-12(16(21)22)19-15(20)6-10-8(2)9-5-11(18)14(24-3)7-13(9)25-17(10)23/h5,7,12H,4,6H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

YUBKQLAPSNVVHF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)CC1=C(C2=CC(=C(C=C2OC1=O)OC)Cl)C

Origin of Product

United States

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